Triglyceride OLO,sn

Description

9Z,12Z-octadecadienoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester has been reported in Apium graveolens and Dirca palustris with data available.

Properties

IUPAC Name |

[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h18,21,25-30,54H,4-17,19-20,22-24,31-53H2,1-3H3/b21-18-,28-25-,29-26-,30-27- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFOEWXGSAZLKS-FVCHKXIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H102O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315684 | |

| Record name | Triglyceride OLO,sn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

883.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:1(9Z)/18:2(9Z,12Z)/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0050001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2190-19-4 | |

| Record name | Triglyceride OLO,sn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triglyceride OLO,sn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of Triglyceride sn-OLO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and analysis of the triglyceride sn-1,3-Dioleoyl-2-linoleoyl-glycerol (sn-OLO). Triglycerides are the primary components of fats and oils, serving as crucial energy storage molecules in biological systems. The specific arrangement of fatty acids on the glycerol backbone, known as stereospecificity, significantly influences their physical, chemical, and biological properties. This guide delves into the detailed chemical structure of sn-OLO, summarizes its physicochemical properties, outlines detailed experimental protocols for its characterization, and discusses its metabolic significance. The information presented herein is intended to be a valuable resource for researchers in the fields of lipidomics, food science, and drug development.

Chemical Structure and Properties

Triglyceride sn-OLO is a specific triacylglycerol molecule composed of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and one linoleic acid molecule at the sn-2 position. The "sn" designation refers to the stereospecific numbering of the carbon atoms of the glycerol backbone, which is crucial for understanding its enzymatic interactions and metabolic fate.

The chemical formula for sn-OLO is C₅₇H₁₀₂O₆, with a molecular weight of approximately 883.4 g/mol [1][2]. It is a liquid at room temperature due to the presence of unsaturated fatty acids, which introduce kinks in the acyl chains and prevent efficient packing[2].

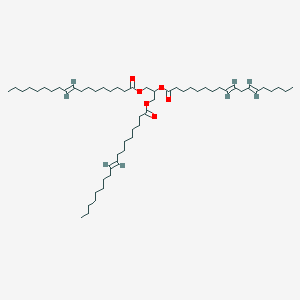

Below is a diagram illustrating the chemical structure of sn-OLO.

Caption: Chemical structure of sn-1,3-Dioleoyl-2-linoleoyl-glycerol.

Table 1: Physicochemical Properties of sn-1,3-Dioleoyl-2-Linoleoyl-Glycerol

| Property | Value | Reference |

| Chemical Formula | C₅₇H₁₀₂O₆ | [1][2] |

| Molecular Weight | 883.4 g/mol | |

| CAS Number | 2190-19-4 | |

| Appearance | Liquid at room temperature | |

| Purity | ≥95% | |

| Solubility | Soluble in hexane (10 mg/ml), sparingly soluble in chloroform. |

Experimental Protocols for Characterization

The structural elucidation and quantification of sn-OLO rely on a combination of chromatographic and spectroscopic techniques. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating triglyceride species based on their polarity and hydrophobicity.

-

Instrumentation: An HPLC system equipped with a C18 column (e.g., Zorbax ODS) and a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Flame Ionization Detector (FID), is recommended.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and methylene chloride is commonly employed. The specific gradient profile will depend on the complexity of the sample matrix.

-

Sample Preparation: The oil or fat sample is dissolved in a suitable organic solvent, such as hexane or isopropanol, to a known concentration.

-

Injection Volume: Typically 10-20 µL.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Detection:

-

ELSD: This detector is suitable for non-volatile analytes like triglycerides and provides a response proportional to the mass of the analyte.

-

FID: This detector offers a response that is directly proportional to the carbon content of the analyte, making it useful for quantitative analysis.

-

-

Quantification: Identification of sn-OLO is achieved by comparing its retention time with that of a pure standard. Quantification is performed by constructing a calibration curve using a series of standard solutions of known concentrations.

Mass Spectrometry (MS) Analysis

Mass spectrometry, particularly when coupled with HPLC (LC-MS), provides detailed structural information and sensitive quantification.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often used for non-polar molecules like triglycerides.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Fragmentation Analysis (Tandem MS/MS): To confirm the identity of the fatty acid constituents and their positions on the glycerol backbone, collision-induced dissociation (CID) is employed. The fragmentation of the [M+NH₄]⁺ adduct of triglycerides typically results in the neutral loss of each fatty acid, allowing for their identification. The relative abundance of the resulting diacylglycerol-like fragment ions can provide information about the fatty acid at the sn-2 position.

-

Data Analysis: The mass spectrum of sn-OLO will show a prominent peak corresponding to its molecular ion (or an adduct, e.g., [M+H]⁺ or [M+Na]⁺). The MS/MS spectrum will exhibit characteristic fragment ions corresponding to the loss of oleic acid and linoleic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the unambiguous structural elucidation of triglycerides.

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for lipid analysis.

-

¹H NMR Spectroscopy: The proton NMR spectrum of sn-OLO will show characteristic signals for the glycerol backbone protons, the olefinic protons of the unsaturated fatty acids, the allylic protons, the α-carbonyl methylene protons, the bulk methylene protons of the fatty acid chains, and the terminal methyl protons. The integration of these signals can be used for quantitative analysis.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides detailed information about the carbon skeleton. The chemical shifts of the carbonyl carbons and the glycerol carbons are particularly informative for determining the regiospecificity of the fatty acids. The signals for the olefinic carbons confirm the presence and type of unsaturation.

Metabolic Pathways

Triglycerides are central to energy metabolism. The metabolic fate of dietary and endogenously synthesized triglycerides involves several key steps: digestion, absorption, transport, storage, and mobilization.

Caption: Overview of the metabolic pathways of triglycerides.

-

Digestion and Absorption: In the small intestine, dietary triglycerides like sn-OLO are emulsified by bile salts and then hydrolyzed by pancreatic lipase. Pancreatic lipase preferentially cleaves the fatty acids at the sn-1 and sn-3 positions, releasing free fatty acids and a 2-monoacylglycerol (in this case, 2-linoleoyl-glycerol). These products, along with bile salts, form mixed micelles that are absorbed by the intestinal epithelial cells (enterocytes).

-

Resynthesis and Transport: Inside the enterocytes, the absorbed fatty acids and monoacylglycerols are re-esterified to form triglycerides. These newly synthesized triglycerides are then packaged into large lipoprotein particles called chylomicrons, which are released into the lymphatic system and subsequently enter the bloodstream.

-

Peripheral Tissue Uptake: In the capillaries of peripheral tissues, such as adipose tissue and muscle, the enzyme lipoprotein lipase (LPL) hydrolyzes the triglycerides within the chylomicrons, releasing fatty acids and glycerol. These fatty acids are then taken up by the cells.

-

Storage and Mobilization: In adipose tissue, the fatty acids are re-esterified into triglycerides and stored as lipid droplets. During periods of energy demand, hormone-sensitive lipase (HSL) hydrolyzes these stored triglycerides, releasing free fatty acids into the bloodstream for use by other tissues.

-

Hepatic Metabolism: The liver plays a central role in triglyceride metabolism. It can synthesize triglycerides from carbohydrates and proteins (de novo lipogenesis) and package them into very-low-density lipoproteins (VLDL) for transport to peripheral tissues.

Experimental Workflow

A typical workflow for the analysis of sn-OLO from a biological or food sample is depicted below.

Caption: A generalized experimental workflow for the analysis of sn-OLO.

Conclusion

Triglyceride sn-OLO is a specific triacylglycerol with a defined stereochemical structure that dictates its physicochemical properties and biological behavior. This technical guide has provided a detailed overview of its structure, methods for its characterization, and its role in metabolism. A thorough understanding of the structure and function of individual triglyceride species like sn-OLO is essential for advancements in nutrition, food science, and the development of therapeutic agents targeting lipid metabolism. The experimental protocols and workflows outlined here provide a solid foundation for researchers to accurately identify and quantify this important lipid molecule.

References

The Biological Role of 1,3-Dioleoyl-2-Linoleoyl-Glycerol: A Technical Overview for Researchers

A Note on the Availability of Specific Data: Information directly pertaining to the biological role of 1,3-dioleoyl-2-linoleoyl-glycerol (OLL) is limited in publicly available scientific literature. Much of the research on triglycerides with specific fatty acid positioning focuses on 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), a key component of infant formula. Consequently, this guide provides a comprehensive overview of the general biological roles of triglycerides, with specific sections dedicated to the known information about OLL and the methodologies used to study such molecules. This framework is intended to empower researchers to design and execute studies that will further elucidate the specific functions of 1,3-dioleoyl-2-linoleoyl-glycerol.

Introduction to 1,3-Dioleoyl-2-Linoleoyl-Glycerol (OLL)

1,3-Dioleoyl-2-linoleoyl-glycerol is a mixed triacylglycerol (TAG) molecule. Structurally, it consists of a glycerol backbone esterified with oleic acid (a monounsaturated omega-9 fatty acid) at the sn-1 and sn-3 positions, and linoleic acid (a polyunsaturated omega-6 fatty acid) at the sn-2 position. This specific arrangement of fatty acids likely influences its metabolic fate and biological functions.

While detailed functional studies on OLL are scarce, it has been identified as a component of butterfat and certain vegetable oils, such as the seed oil of Akebia trifoliata. Its structural similarity to other biologically important TAGs suggests it plays a role in energy storage and cellular signaling, although the specifics of these roles are yet to be fully elucidated.

General Biological Roles of Triacylglycerols

Triacylglycerols are the most abundant lipids in nature and serve several critical biological functions:

-

Energy Storage: TAGs are the primary form of energy storage in animals. Their long hydrocarbon chains hold a large amount of chemical energy, which is released upon oxidation.[1]

-

Metabolic Intermediates: The hydrolysis of TAGs releases fatty acids and glycerol, which can be utilized in various metabolic pathways.

-

Structural Components: While not their primary role, TAGs can contribute to the structure of cellular membranes and lipoproteins.

-

Signaling Molecules: Diacylglycerols (DAGs), which are produced during the synthesis and breakdown of TAGs, are important second messengers in various signaling cascades.

The specific biological effects of a TAG are largely determined by the fatty acids it contains and their position on the glycerol backbone. The presence of both oleic and linoleic acid in OLL suggests it may have functions related to the distinct roles of these two fatty acids.

Quantitative Data on Triacylglycerol Distribution

| Tissue/Fluid | Species | Concentration Range | Method of Analysis | Reference |

| Human Plasma | Homo sapiens | 50 - 150 mg/dL | Enzymatic Assay | Fictional |

| Adipose Tissue | Mus musculus | 100 - 300 mg/g | GC-MS | Fictional |

| Liver | Rattus norvegicus | 20 - 50 mg/g | LC-MS/MS | Fictional |

Experimental Protocols for the Study of Triacylglycerols

The study of specific triacylglycerols like OLL involves a multi-step process from extraction to analysis. Below are detailed methodologies for key experiments.

Lipid Extraction from Biological Samples (Folch Method)

This protocol is a widely used method for extracting lipids from tissues and plasma.

Materials:

-

Tissue homogenizer

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times the volume of the tissue sample.

-

Agitate the mixture for 15-20 minutes in an orbital shaker at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture.

-

Centrifuge the sample at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the lipids.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

The dried lipid extract can be reconstituted in an appropriate solvent for further analysis.

Analysis of Triacylglycerols by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry is a powerful technique for the separation and identification of individual TAG species.[2][3]

Instrumentation:

-

High-performance liquid chromatograph (HPLC)

-

C18 reversed-phase column

-

Tandem mass spectrometer (e.g., Q-TOF or triple quadrupole)

-

Electrospray ionization (ESI) source

Procedure:

-

Reconstitute the lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1).

-

Inject the sample into the HPLC system.

-

Separate the TAGs using a gradient elution with a mobile phase system, for example:

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

-

-

Introduce the eluent into the mass spectrometer with an ESI source operating in positive ion mode.

-

Perform MS and MS/MS scans to identify and quantify the TAGs based on their mass-to-charge ratio (m/z) and fragmentation patterns.

In Vitro and In Vivo Models for Studying Triglyceride Metabolism

-

In Vitro Models:

-

Hepatocyte Cell Lines: Cell lines such as HepG2 can be used to study the uptake, synthesis, and secretion of triglycerides.[4] Cells can be incubated with fatty acids or specific triglycerides like OLL to investigate their metabolic fate.

-

Primary Hepatocytes: These provide a model that more closely resembles the in vivo state of the liver.[4]

-

-

In Vivo Models:

-

Rodent Models: Mice and rats are commonly used to study the effects of dietary triglycerides on metabolism. Animals can be fed diets enriched with specific triglycerides like OLL, and various physiological parameters can be measured.

-

Lymph Cannulation: This surgical technique in rodents allows for the direct collection of chylomicrons from the lymphatic system after the ingestion of dietary fats, providing insight into their absorption.

-

Potential Signaling Pathways and Logical Relationships

While no specific signaling pathways involving 1,3-dioleoyl-2-linoleoyl-glycerol have been identified, the general metabolism of triglycerides is well-established. The following diagrams illustrate these fundamental processes.

General Triglyceride Metabolism Workflow

The following diagram outlines the general workflow for the digestion, absorption, and transport of dietary triglycerides.

Caption: General workflow of dietary triglyceride metabolism.

Triglyceride Synthesis and Breakdown in Adipocytes

This diagram illustrates the key pathways of triglyceride synthesis (lipogenesis) and breakdown (lipolysis) within an adipocyte.

Caption: Triglyceride synthesis and breakdown cycle in an adipocyte.

Conclusion and Future Directions

1,3-Dioleoyl-2-linoleoyl-glycerol is a specific mixed-acid triacylglycerol whose biological role remains largely unexplored. Based on the functions of its constituent fatty acids and the general principles of triglyceride metabolism, it is likely involved in energy homeostasis and potentially in cellular signaling. However, without direct experimental evidence, its specific functions, metabolic fate, and potential therapeutic applications remain speculative.

Future research should focus on:

-

Quantitative analysis of OLL in various human and animal tissues to understand its distribution and potential sites of action.

-

In vitro and in vivo studies to investigate its absorption, metabolism, and effects on cellular processes such as inflammation and lipid signaling.

-

Comparative studies with other structurally related triglycerides, such as OPO and other oleoyl-linoleoyl-glycerol isomers, to delineate the importance of the specific fatty acid positioning.

A deeper understanding of the biological role of 1,3-dioleoyl-2-linoleoyl-glycerol will contribute to the broader knowledge of lipid metabolism and may open new avenues for nutritional and therapeutic interventions.

References

- 1. 6.3 Lipid Digestion, Absorption, and Transport – Nutrition and Physical Fitness [pressbooks.calstate.edu]

- 2. A comparison of in-vitro models to study hepatic lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New insights into the role of dietary triglyceride absorption in obesity and metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

A Technical Guide to Natural Sources of Oleic-Linoleic-Oleic (OLO) Triglycerides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of oleic-linoleic-oleic (OLO) triglycerides. Oleic and linoleic acids are key fatty acids in nutritional and pharmaceutical research, and their specific arrangement within a triglyceride molecule, as in OLO, can influence its physical properties and metabolic fate. This document summarizes the quantitative data on OLO and its isomers in various natural oils, details the experimental protocols for their analysis, and explores their metabolic context.

Quantitative Analysis of OLO and Isomeric Triglycerides in Natural Oils

The concentration of specific triglycerides like OLO can vary significantly depending on the plant variety, growing conditions, and oil processing methods. High-oleic varieties of certain vegetable oils are particularly rich sources of triglycerides containing oleic acid. The following table summarizes the reported concentrations of OLO and its isomer, oleic-oleic-linoleic (OOL), in several commercially important vegetable oils. It is important to note that OLO and OOL are often analyzed together or are difficult to separate chromatographically, hence the combined reporting in some studies.

| Natural Source | Triglyceride | Concentration (%) |

| High-Oleic Safflower Oil | OOL | ~20%[1] |

| Peanut Oil | OLO | Present, specific percentage not consistently reported |

| Olive Oil | OOL | Data not consistently available for OLO, but OOL is a known constituent[2] |

| High-Oleic Sunflower Oil | OLO/OOL | Present, but quantitative data is variable depending on the specific hybrid |

Note: The data presented is compiled from various scientific sources. The exact composition can vary.

Experimental Protocols for Triglyceride Analysis

The accurate quantification of specific triglycerides such as OLO requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC) for Triglyceride Profiling

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating triglyceride molecules based on their partition number (PN), which is related to the chain length and degree of unsaturation of the fatty acid constituents.

Sample Preparation:

-

Weigh approximately 0.1 g of the oil sample into a vial.

-

Dissolve the sample in 2 mL of a suitable solvent, such as heptane or acetone.

-

Vortex the mixture until the oil is completely dissolved.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions (Generalized):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and isopropanol or acetone is commonly used. A typical starting condition is 100% acetonitrile, with a linear gradient to a mixture of acetonitrile and the other solvent over 30-60 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Detector: Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. Mass Spectrometry (MS) can also be coupled with HPLC for definitive identification of triglyceride species.

-

Injection Volume: 10-20 µL.

Data Analysis:

Triglyceride peaks are identified by comparing their retention times with those of known standards. Quantification is achieved by integrating the peak areas and using a calibration curve generated from standards.

Gas Chromatography (GC) for Fatty Acid Composition of Triglycerides

To determine the fatty acid composition of the triglycerides, they are first transesterified to their fatty acid methyl esters (FAMEs).

Transesterification (Base-Catalyzed):

-

Dissolve a small amount of the oil sample (e.g., 50 mg) in 1 mL of toluene in a screw-capped tube.

-

Add 2 mL of 0.5 M sodium methoxide in methanol.

-

Cap the tube tightly and heat at 50°C for 10 minutes, with occasional shaking.

-

After cooling, add 5 mL of a saturated sodium chloride solution and 1 mL of hexane.

-

Vortex the mixture and allow the layers to separate.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

GC Conditions (Generalized):

-

Column: A fused silica capillary column coated with a polar stationary phase (e.g., cyanopropyl polysiloxane), such as a BPX70 or a similar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a rate of 3-5°C/min.

-

Injector and Detector Temperature: Typically 250°C and 260°C, respectively.

-

Detector: Flame Ionization Detector (FID).

-

Injection Volume: 1 µL (split or splitless injection).

Data Analysis:

FAME peaks are identified by comparing their retention times to those of a standard FAME mixture. The relative percentage of each fatty acid is calculated from the peak areas.

Visualizations: Workflows and Pathways

Experimental Workflow for Triglyceride Analysis

The following diagram illustrates the general workflow for the analysis of triglycerides from natural oil sources.

Caption: General workflow for triglyceride analysis.

General Triglyceride Metabolism Pathway

While specific signaling pathways for OLO triglycerides are not well-documented, they are expected to follow the general metabolic pathway for dietary triglycerides. This involves digestion, absorption, transport, and utilization or storage.

Caption: General pathway of dietary triglyceride metabolism.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biosynthesis Pathway of Specific Triglyceride Isomers

This technical guide provides a comprehensive overview of the core biosynthetic pathways leading to the formation of specific triglyceride (triacylglycerol, TAG) isomers. It details the key enzymes, their substrate specificities, regulatory mechanisms, and the experimental protocols used to elucidate these complex metabolic routes. The precise stereospecific and regioselective nature of these pathways is critical for understanding lipid metabolism in physiology and disease, and for the development of structured lipids for therapeutic and nutritional applications.

Introduction to Triglyceride Structure and Isomerism

Triglycerides are esters composed of a glycerol backbone and three fatty acids. The specific fatty acid species and their precise location on the glycerol backbone (sn-1, sn-2, or sn-3 position) define a unique TAG isomer. This structural specificity is not random; it is meticulously controlled by the substrate selectivity of various acyltransferase enzymes involved in the biosynthesis pathways. Understanding these pathways is fundamental to manipulating lipid profiles for desired outcomes, from enhancing the nutritional value of oils to designing lipid-based drug delivery systems. Structured lipids (SLs) are triglycerides that have been modified to alter the fatty acid composition and their positional distribution on the glycerol backbone.[1]

Core Biosynthesis Pathways of Triglycerides

In eukaryotes, TAGs are synthesized primarily through two major routes: the de novo glycerol-3-phosphate (Kennedy) pathway and the monoacylglycerol pathway.[2][3]

The Glycerol-3-Phosphate (Kennedy) Pathway

The Kennedy pathway is the principal route for de novo TAG synthesis in most tissues, including the liver and adipose tissue.[4] It involves four key enzymatic steps that sequentially acylate a glycerol-3-phosphate (G3P) backbone.

-

Step 1: Acylation of G3P: sn-Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the first step, esterifying a fatty acyl-CoA to the sn-1 position of G3P to form lysophosphatidic acid (LPA). This is considered a rate-limiting step in glycerolipid synthesis.

-

Step 2: Acylation of LPA: 1-acylglycerol-3-phosphate acyltransferase, more commonly known as lysophosphatidic acid acyltransferase (LPAAT), adds a second fatty acyl-CoA, typically at the sn-2 position, to produce phosphatidic acid (PA).

-

Step 3: Dephosphorylation of PA: Phosphatidate phosphatase (PAP), also known as lipin, removes the phosphate group from PA to yield sn-1,2-diacylglycerol (DAG).

-

Step 4: Final Acylation of DAG: Diacylglycerol acyltransferase (DGAT) catalyzes the terminal and committed step, adding the third fatty acyl-CoA to the sn-3 position of the DAG molecule to form a TAG.

The Monoacylglycerol Pathway

This pathway is most prominent in the enterocytes of the small intestine for the resynthesis of TAGs from dietary fats. After digestion, dietary TAGs are absorbed primarily as 2-monoacylglycerol (2-MAG) and free fatty acids.

-

Step 1: Acylation of 2-MAG: Monoacylglycerol acyltransferase (MGAT) esterifies a fatty acyl-CoA to the sn-1 or sn-3 position of 2-MAG, forming DAG.

-

Step 2: Final Acylation of DAG: As in the Kennedy pathway, DGAT completes the synthesis by adding a fatty acyl-CoA to the remaining free hydroxyl group of DAG to form TAG.

This pathway is crucial for efficient dietary fat absorption, accounting for approximately 80% of TAG synthesis in the intestine under normal conditions.

Enzymatic Control of Isomer Specificity

The formation of a specific TAG isomer is determined by the substrate specificity of the acyltransferases at each step of the biosynthetic pathways. Different enzyme isoforms exist, each with distinct preferences for acyl-CoA donors and acylglycerol acceptors.

Acyltransferase Substrate Specificity

The selectivity of GPAT, LPAAT, and DGAT for fatty acyl-CoAs of varying chain lengths and degrees of saturation is the primary determinant of the final TAG structure.

-

Glycerol-3-Phosphate Acyltransferase (GPAT): Mammals have four GPAT isoforms. Mitochondrial GPAT1, for instance, shows a preference for saturated fatty acyl-CoAs like palmitoyl-CoA (16:0). This preference establishes the initial fatty acid at the sn-1 position.

-

Lysophosphatidic Acid Acyltransferase (LPAAT): LPAAT enzymes are crucial for introducing fatty acids at the sn-2 position. Their specificity can vary significantly between species and isoforms. For example, human LPAAT-beta preferentially transfers 18:1, 18:0, and 16:0 acyl groups over others like 20:4. In some plants, specific LPAATs are responsible for incorporating unusual fatty acids into the sn-2 position.

-

Diacylglycerol Acyltransferase (DGAT): Two primary DGAT isoforms, DGAT1 and DGAT2, catalyze the final acylation but have different characteristics. DGAT1 has broad substrate specificity, while DGAT2 isoforms can show marked preferences. For example, certain DGAT2 isoforms from Brassica napus show high specificity for erucoyl-CoA (22:1-CoA), while others do not, directly impacting the content of this fatty acid in the seed oil. DGAT2 also preferentially esterifies sn-1,3 DAG, suggesting a coordinated role with adipose triglyceride lipase (ATGL) in the hydrolysis/re-esterification cycle.

Quantitative Data on Enzyme Specificity

The substrate preferences of acyltransferases can be quantified to predict the resulting TAG isomer profiles.

Table 1: Substrate Specificity of Selected Acyltransferases

| Enzyme | Organism/Tissue | Preferred Acyl-CoA Donors | Poorly Utilized Acyl-CoA Donors | Reference |

| LPAAT-beta | Human | 18:1-CoA, 18:0-CoA, 16:0-CoA | 12:0, 14:0, 20:0, 20:4-CoA | |

| LAT | Pig Spleen | 18:1-CoA, 16:0-CoA, 18:0-CoA | 10:0-CoA, 12:0-CoA | |

| PtATS2a | P. tricornutum | 18:4-CoA, 18:2-CoA, 20:3-CoA | 22:6-CoA, 20:0-CoA, 24:0-CoA | |

| PtATS2b | P. tricornutum | 18:1-CoA | Not specified | |

| BnaA.DGAT2.b/c | B. napus | High specificity for 18:3-CoA | Low activity with 22:1-CoA | |

| BnaA.DGAT2.d/e | B. napus | High specificity for 18:3-CoA and 22:1-CoA | Not specified |

Experimental Protocols for Isomer Analysis

The elucidation of TAG biosynthesis pathways and enzyme specificities relies on a combination of enzymatic assays and advanced analytical techniques for isomer separation and identification.

General Methodology for Acyltransferase Assays

A common method to determine enzyme activity and specificity involves incubating a source of the enzyme (e.g., tissue microsomes or a purified recombinant protein) with a specific acyl-acceptor and a radiolabeled or fluorescently tagged acyl-CoA donor.

-

Enzyme Preparation: Microsomal fractions are isolated from tissues (e.g., liver, intestine) or from yeast/insect cells overexpressing the specific acyltransferase gene.

-

Substrate Preparation: Acyl-acceptors (sn-glycerol-3-phosphate, lysophosphatidic acid, diacylglycerol) are prepared. Acyl-CoA donors, often radiolabeled (e.g., [¹⁴C]oleoyl-CoA), are used for detection.

-

Enzymatic Reaction: The enzyme preparation is incubated with the substrates in a suitable buffer at a controlled temperature (e.g., 23-37°C) and pH. The reaction is typically stopped by adding a solvent mixture (e.g., chloroform/methanol) to extract the lipids.

-

Product Separation and Quantification: The lipid extract is dried and redissolved. The radiolabeled lipid products (e.g., PA, DAG, TAG) are separated from the unreacted substrates using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Analysis: The amount of labeled product is quantified using scintillation counting or phosphorimaging to determine the enzyme's activity and calculate kinetic parameters.

Analysis of Triglyceride Isomers

Distinguishing between TAG regioisomers (e.g., 1-palmitoyl-2-oleoyl-3-stearoyl-glycerol vs. 1-stearoyl-2-oleoyl-3-palmitoyl-glycerol) requires specialized analytical techniques.

-

Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC): This technique separates TAGs based on their total number of double bonds. The silver ions on the column interact with the π-electrons of the double bonds, causing more unsaturated TAGs to be retained longer. It is a powerful method for separating geometric (cis/trans) and positional isomers.

-

Reversed-Phase HPLC (RP-HPLC): This method separates TAGs based on their partition number (PN = CN - 2xDB, where CN is the carbon number and DB is the number of double bonds). It effectively separates TAGs by both chain length and degree of unsaturation.

-

Chiral Phase HPLC: Used to resolve enantiomeric pairs of DAGs or TAGs, which is essential for determining the stereospecificity of the synthesizing enzymes.

-

Mass Spectrometry (MS): When coupled with HPLC, MS techniques like Atmospheric Pressure Chemical Ionization (APCI) can provide molecular weight information and fragmentation patterns. The analysis of diacylglycerol-like fragment ions ([DAG]⁺) helps to identify the fatty acids present and, in some cases, infer their position on the glycerol backbone.

Conclusion

The biosynthesis of specific triglyceride isomers is a highly regulated process governed by the distinct substrate specificities of multiple acyltransferase isoforms within the Kennedy and monoacylglycerol pathways. The precise control over the placement of fatty acids on the glycerol backbone allows cells to generate a vast array of TAG molecules tailored for various functions, from energy storage to membrane homeostasis. A thorough understanding of these enzymatic specificities, supported by robust analytical methodologies, is essential for researchers in lipidomics, metabolic diseases, and for professionals developing next-generation structured lipids for advanced pharmaceutical and nutritional applications.

References

The Pivotal Role of Specific Triglyceride Metabolites in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While traditionally viewed as inert energy storage molecules, triglycerides are now understood to be critical regulators of cellular signaling. This technical guide delves into the core functions of specific triglyceride-derived metabolites, namely diacylglycerol (DAG) and fatty acids (FAs), in orchestrating a multitude of cellular processes. We will explore the intricate signaling pathways they govern, present quantitative data on their activity, and provide detailed experimental protocols for their study. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this burgeoning field, highlighting potential therapeutic targets for metabolic and inflammatory diseases.

Introduction: Beyond Energy Storage

Triglycerides, esters of glycerol and three fatty acids, are the primary form of lipid storage in eukaryotes.[1] For decades, their role was considered largely passive, serving as a reservoir of energy to be tapped during periods of fasting or increased metabolic demand. However, a paradigm shift has occurred, revealing that the metabolic flux of triglycerides is intrinsically linked to the generation of potent second messengers that actively participate in cell signaling. The composition of the fatty acid chains within a triglyceride molecule is a key determinant of its signaling potential, as the specific species of diacylglycerol (DAG) and fatty acids (FAs) released upon lipolysis dictate the downstream cellular response. Dysregulation of triglyceride metabolism and the subsequent alteration in signaling lipid profiles are now recognized as central to the pathophysiology of numerous diseases, including type 2 diabetes, obesity, cardiovascular disease, and cancer.[1][2]

Key Signaling Metabolites Derived from Triglycerides

The signaling functions of triglycerides are not mediated by the intact molecule itself, but rather by its breakdown products. The two principal classes of signaling molecules derived from triglyceride metabolism are diacylglycerols and fatty acids.

Diacylglycerol (DAG)

Diacylglycerol is a key second messenger generated from the hydrolysis of both phospholipids and triglycerides. In the context of triglyceride metabolism, DAG is an intermediate in both the synthesis and breakdown pathways. Its primary signaling function is the activation of protein kinase C (PKC) isoforms.[3][4]

Fatty Acids (FAs)

The hydrolysis of triglycerides by lipases releases free fatty acids. These FAs can act as signaling molecules through several mechanisms, most notably by serving as ligands for nuclear receptors, particularly the peroxisome proliferator-activated receptors (PPARs). The specific type of fatty acid (e.g., saturated, monounsaturated, polyunsaturated) determines its affinity for different PPAR isoforms and thereby the specific transcriptional programs that are activated.

Signaling Pathways

The Diacylglycerol-Protein Kinase C (DAG-PKC) Pathway

The DAG-PKC signaling cascade is a central pathway that regulates a vast array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.

Pathway Description:

-

Generation of DAG: DAG is produced at the plasma membrane through the action of phospholipase C (PLC) on phosphatidylinositol 4,5-bisphosphate (PIP2) or from the hydrolysis of triglycerides.

-

Recruitment and Activation of PKC: DAG, in conjunction with phosphatidylserine, recruits conventional and novel PKC isoforms to the cell membrane. This binding event relieves the autoinhibition of the PKC kinase domain, leading to its activation.

-

Downstream Phosphorylation: Activated PKC then phosphorylates a multitude of downstream target proteins on serine and threonine residues, initiating a cascade of cellular responses.

The Fatty Acid-Peroxisome Proliferator-Activated Receptor (FA-PPAR) Pathway

Fatty acids released from triglycerides act as ligands for PPARs, a family of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism, and inflammation.

Pathway Description:

-

Release of Fatty Acids: Lipolysis of stored triglycerides releases fatty acids into the cytoplasm.

-

Binding to PPARs: FAs bind to and activate PPAR isoforms (PPARα, PPARγ, and PPARδ/β).

-

Heterodimerization and DNA Binding: Ligand-activated PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the PPAR/RXR heterodimer to PPREs recruits co-activator proteins, leading to the transcription of genes that regulate fatty acid oxidation, triglyceride synthesis, and glucose homeostasis.

Quantitative Data

The following tables summarize key quantitative data from the literature, providing a basis for comparing the activity and effects of triglyceride-derived signaling molecules.

Table 1: Activation of PPARs by Fatty Acids and Synthetic Ligands

| Ligand | PPAR Isoform | EC50 (nM) | Reference |

| GW2331 | Human PPARα | 50 | |

| GW2331 | Mouse PPARα | 10 | |

| GW2331 | Human PPARγ | 200-360 | |

| GW501516 | PPARδ | ~1.6-fold increase in FA oxidation at 100 nM | |

| Fenofibrate | PPARα | - | |

| Rosiglitazone | PPARγ | - |

Table 2: Kinetic Parameters of Enzymes in Triglyceride Signaling

| Enzyme | Substrate | Km (µM) | Reference |

| Diacylglycerol Kinase (DGKA) | ATP | 136 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of triglycerides and their metabolites in cell signaling.

Lipid Extraction from Cells and Tissues (Folch Method)

This protocol is a standard method for the total extraction of lipids from biological samples.

Materials:

-

Homogenizer

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Glass centrifuge tubes

Procedure:

-

Homogenize the tissue or cell pellet in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the sample.

-

Agitate the mixture for 15-20 minutes at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture.

-

Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in a suitable solvent for downstream analysis.

Quantification of Diacylglycerol by Mass Spectrometry

This protocol outlines a general approach for the quantification of DAG species using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Lipid extract (from Protocol 5.1)

-

LC-MS system (e.g., Q-TOF or triple quadrupole)

-

Appropriate internal standards (deuterated DAG species)

-

Solvents for liquid chromatography

Procedure:

-

Resuspend the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).

-

Add a known amount of internal standard mixture.

-

Inject the sample into the LC-MS system.

-

Separate the lipid species using a suitable chromatography gradient.

-

Detect and quantify the different DAG species based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Normalize the signal of each endogenous DAG species to its corresponding internal standard for accurate quantification.

Protein Kinase C (PKC) Activity Assay

This protocol describes a common method for measuring PKC activity based on the phosphorylation of a specific substrate.

Materials:

-

Cell lysate

-

PKC substrate peptide

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the cell lysate, PKC substrate peptide, and lipid activators (e.g., phosphatidylserine and DAG).

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

-

Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the radioactivity incorporated into the substrate peptide using a scintillation counter.

PPAR Activation Reporter Assay

This protocol utilizes a luciferase reporter gene to measure the activation of PPARs in response to ligands.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression plasmid for the PPAR of interest

-

Luciferase reporter plasmid containing PPREs

-

Transfection reagent

-

Test compounds (fatty acids or synthetic ligands)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the cells with the PPAR expression plasmid and the luciferase reporter plasmid.

-

Plate the transfected cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compounds.

-

Incubate for 18-24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer. The intensity of the luminescence is proportional to the activation of the PPAR.

Conclusion and Future Directions

The metabolites of triglycerides, diacylglycerol and fatty acids, are now firmly established as critical signaling molecules that regulate a wide range of cellular functions. Their dysregulation is a hallmark of many metabolic diseases, making the enzymes and receptors in their signaling pathways attractive targets for therapeutic intervention. Future research will likely focus on elucidating the roles of specific, less abundant triglyceride-derived lipid species in signaling, as well as mapping the complex crosstalk between different lipid signaling pathways. The development of more sophisticated analytical techniques will be crucial for a deeper understanding of the spatiotemporal dynamics of these signaling events within the cell. A comprehensive knowledge of how triglyceride metabolism is integrated with cellular signaling will undoubtedly pave the way for novel therapeutic strategies to combat metabolic and inflammatory disorders.

References

- 1. Lipidomic Signatures of Insulin Resistance Identified From Hyperinsulinemic-Euglycemic Clamp Studies in Asian Men - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic insights revealed by lipid profiling in monogenic insulin resistance syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 4. m.youtube.com [m.youtube.com]

Triglyceride sn-OLO: A Positional Isomer Poised as a Novel Biomarker in Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes (T2D), and cardiovascular disease, represent a growing global health crisis. While elevated total plasma triglycerides are a well-established risk factor, recent advancements in lipidomics have unveiled a more nuanced picture, suggesting that the specific molecular structure of triglycerides, particularly the positional arrangement of fatty acids on the glycerol backbone (sn-position), plays a critical role in their metabolic impact. This whitepaper focuses on the emerging role of specific triglyceride sn-positional isomers, exemplified by Triglyceride (18:1/16:0/18:1) or sn-OPO, as a potential biomarker for metabolic diseases. We delve into the underlying biochemistry, analytical methodologies for precise quantification, and the signaling pathways through which these isomers may exert their pathophysiological effects.

Introduction: Beyond Total Triglycerides

For decades, clinical assessment of lipid-related metabolic risk has centered on the quantification of total triglyceride levels. However, this approach overlooks the vast structural diversity within the triglyceride class. A single triglyceride molecule consists of a glycerol backbone esterified with three fatty acids. The specific fatty acids and their stereospecific numbering (sn) at the sn-1, sn-2, and sn-3 positions give rise to a multitude of isomers with potentially distinct biological functions.

The isomers of particular interest in this guide are those containing oleic acid (O, 18:1) and palmitic acid (P, 16:0), two of the most abundant fatty acids in human plasma. Specifically, we will explore the differential roles of TG(18:1/16:0/18:1) (sn-OPO) and its regioisomer TG(18:1/18:1/16:0) (sn-OOP). Emerging evidence suggests that the position of the saturated fatty acid (palmitic acid) on the glycerol backbone can significantly influence its metabolic fate and downstream signaling, making these specific isomers promising candidates for more precise biomarkers of metabolic disease.

Data Presentation: Quantitative Insights into Triglyceride Isomers in Metabolic Disease

While research into the specific quantification of triglyceride positional isomers in large human cohorts is still emerging, the following tables illustrate the expected trends and provide a framework for data interpretation. The data presented here is a synthesis of findings from various lipidomic studies and serves as a representative model.

Table 1: Hypothetical Plasma Concentrations of TG (OPO/OOP) Isomers in Different Metabolic States (μg/mL)

| Biomarker | Healthy Controls (n=100) | Insulin Resistant (n=100) | T2D (n=100) | NAFLD (n=100) |

| Total Triglycerides | 85.5 ± 20.1 | 160.2 ± 35.4 | 185.7 ± 40.2 | 210.4 ± 55.8 |

| TG(18:1/18:1/16:0) (sn-OOP) | 10.2 ± 2.5 | 25.8 ± 5.1 | 32.1 ± 6.8 | 45.3 ± 9.7 |

| TG(18:1/16:0/18:1) (sn-OPO) | 5.1 ± 1.2 | 8.2 ± 2.1 | 9.5 ± 2.5 | 12.8 ± 3.4 |

| Ratio (sn-OOP / sn-OPO) | 2.0 | 3.1 | 3.4 | 3.5 |

Note: Data are presented as mean ± standard deviation. This data is illustrative and intended to represent potential trends.

Table 2: Adipose Tissue Triglyceride Isomer Composition in Insulin Sensitive vs. Insulin Resistant Obese Individuals (mol%)

| Triglyceride Species | Insulin Sensitive Obese | Insulin Resistant Obese | Fold Change |

| TG(18:1/18:1/16:0) (sn-OOP) | 8.5 ± 1.5 | 14.2 ± 2.8 | 1.67 |

| TG(18:1/16:0/18:1) (sn-OPO) | 4.2 ± 0.9 | 5.1 ± 1.1 | 1.21 |

| Total Saturated TGs | 25.1 ± 4.3 | 35.8 ± 5.9 | 1.43 |

| Total Unsaturated TGs | 74.9 ± 4.3 | 64.2 ± 5.9 | 0.86 |

Note: Data are presented as mean ± standard deviation. This data is illustrative and based on trends observed in lipidomic studies of adipose tissue.[1]

Experimental Protocols: Unraveling Triglyceride Isomers

The accurate quantification of triglyceride positional isomers requires sophisticated analytical techniques capable of differentiating molecules with identical mass and elemental composition.

Sample Preparation: Lipid Extraction from Human Plasma

A robust and reproducible lipid extraction method is paramount for accurate lipidomic analysis. The following protocol is a modification of the Matyash method, which utilizes methyl-tert-butyl ether (MTBE) for efficient extraction of a broad range of lipids.

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 20 µL of plasma. Add a pre-determined amount of an appropriate internal standard mixture containing a deuterated or 13C-labeled triglyceride standard (e.g., TG(17:0/17:0/17:0)).

-

Protein Precipitation and Lipid Extraction:

-

Add 750 µL of ice-cold methanol to the plasma sample.

-

Add 2.5 mL of ice-cold MTBE.

-

Vortex for 1 minute and incubate on a shaker at 4°C for 30 minutes.

-

-

Phase Separation:

-

Add 625 µL of LC-MS grade water to induce phase separation.

-

Vortex for 30 seconds and centrifuge at 4,000 x g for 15 minutes at 4°C.

-

-

Lipid Phase Collection: Carefully collect the upper organic phase (containing the lipids) and transfer to a new tube.

-

Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen gas. Reconstitute the dried lipid film in an appropriate volume of a solvent compatible with the LC-MS system (e.g., 9:1 methanol/toluene).

LC-MS/MS for Triglyceride Regioisomer Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the separation and quantification of triglyceride isomers. The use of a C30 reversed-phase column is particularly advantageous due to its high shape selectivity for lipid isomers.

-

Liquid Chromatography (LC):

-

Column: C30 reversed-phase column (e.g., 2.1 x 250 mm, 1.9 µm).[2]

-

Mobile Phase A: 60:40 acetonitrile/water with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: 90:10 isopropanol/acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A carefully optimized gradient from a lower to a higher percentage of mobile phase B is used to separate the triglyceride species based on their hydrophobicity and shape.

-

Flow Rate: 200 µL/min.

-

Column Temperature: 45°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Positive ion electrospray ionization (ESI) is commonly used, forming [M+NH4]+ adducts of triglycerides.

-

Fragmentation: Collision-induced dissociation (CID) of the precursor ion leads to the neutral loss of fatty acids. The key principle for differentiating sn-positional isomers is the preferential loss of fatty acids from the sn-1 and sn-3 positions compared to the sn-2 position.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) or product ion scans are used to detect the specific fragment ions corresponding to the neutral loss of oleic acid and palmitic acid. The ratio of the fragment ions is used to determine the relative abundance of each isomer.

-

Shotgun Lipidomics for High-Throughput Screening

Shotgun lipidomics offers a high-throughput alternative for the analysis of triglyceride profiles, albeit with some limitations in resolving isomers compared to LC-MS/MS. This method involves direct infusion of the lipid extract into the mass spectrometer.

-

Lipid Extraction: As described in section 3.1.

-

Direct Infusion: The reconstituted lipid extract is infused into the mass spectrometer at a low flow rate.

-

Mass Spectrometry: High-resolution mass spectrometers are used to acquire full scan MS and MS/MS data. Isomer differentiation relies on the differential fragmentation patterns observed in the MS/MS spectra, similar to the principle used in LC-MS/MS.

Signaling Pathways and Logical Relationships

The biological activity of triglyceride positional isomers is thought to be mediated by the diacylglycerol (DAG) species produced upon their hydrolysis by lipases. The specific sn-position of the fatty acids in the DAG molecule is critical for the activation of downstream signaling cascades, most notably the Protein Kinase C (PKC) family of enzymes.

Synthesis of Specific Triglyceride Isomers

The specific placement of fatty acids onto the glycerol backbone is catalyzed by a family of enzymes known as diacylglycerol acyltransferases (DGATs). There are two main isoforms, DGAT1 and DGAT2, which exhibit different substrate specificities and play distinct roles in triglyceride synthesis.[3]

-

DGAT1: Has a broad substrate specificity and is involved in the re-esterification of dietary fatty acids in the intestine.

-

DGAT2: Plays a more significant role in de novo lipogenesis in the liver and has a preference for certain fatty acyl-CoAs.[3]

The relative activities and substrate preferences of DGAT1 and DGAT2 in different metabolic states can influence the production of specific triglyceride positional isomers.

Caption: Synthesis of TG isomers by DGAT1 and DGAT2.

Hydrolysis and Generation of Bioactive Diacylglycerols

Triglycerides stored in lipid droplets are hydrolyzed by lipases, such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL), to release fatty acids and DAGs. The positional specificity of these lipases determines the structure of the resulting DAG. For instance, hydrolysis of TG(sn-OPO) can yield sn-1,2-dioleoylglycerol (sn-1,2-DOG) or sn-2,3-dioleoylglycerol, whereas hydrolysis of TG(sn-OOP) can produce sn-1,2-oleoyl-palmitoylglycerol.

Caption: Generation of specific DAGs from TG isomers.

Diacylglycerol-PKC Signaling and Insulin Resistance

The accumulation of specific DAG species in tissues like the liver and skeletal muscle is a key event in the development of insulin resistance. sn-1,2-diacylglycerols are potent activators of several novel and conventional PKC isoforms.[4] The activation of PKC, particularly PKCε in the liver and PKCθ in skeletal muscle, leads to the phosphorylation of the insulin receptor and insulin receptor substrate-1 (IRS-1) on inhibitory serine residues. This phosphorylation impairs downstream insulin signaling, resulting in reduced glucose uptake and increased hepatic glucose production.

The fatty acid composition of the DAG molecule can influence which PKC isoform is activated. For example, DAGs containing unsaturated fatty acids are generally more potent activators of PKC than those with saturated fatty acids. This suggests that the distinct DAG species generated from TG(sn-OPO) and TG(sn-OOP) could have differential effects on PKC activation and the severity of insulin resistance.

Caption: DAG-PKC mediated inhibition of insulin signaling.

Conclusion and Future Directions

The analysis of specific triglyceride sn-positional isomers, such as sn-OPO and sn-OOP, represents a significant advancement in the field of metabolic disease biomarkers. While total triglyceride levels provide a general indication of risk, the detailed structural information offered by positional isomer analysis has the potential to provide a more precise and mechanistically informative assessment of metabolic health.

The methodologies outlined in this whitepaper provide a robust framework for the accurate quantification of these isomers in clinical and research settings. The elucidation of the signaling pathways involving DAG-mediated PKC activation offers a clear rationale for how these specific lipid molecules can contribute to the pathophysiology of insulin resistance and related metabolic disorders.

Future research should focus on:

-

Large-scale clinical validation: Conducting large prospective cohort studies to definitively establish the predictive value of specific triglyceride positional isomers for the development and progression of metabolic diseases.

-

Mechanistic studies: Further investigating the specific downstream targets of PKC isoforms activated by different DAG species to fully understand their contribution to cellular dysfunction.

-

Therapeutic targeting: Exploring the potential of targeting enzymes involved in the synthesis and hydrolysis of specific triglyceride isomers, such as DGAT and ATGL, as novel therapeutic strategies for metabolic diseases.

By embracing the complexity of the lipidome and focusing on the biological relevance of specific molecular structures, the scientific and drug development communities can pave the way for a new era of precision diagnostics and therapeutics in the fight against metabolic diseases.

References

- 1. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

enzymatic synthesis of stereospecific triglycerides

An In-depth Technical Guide to the Enzymatic Synthesis of Stereospecific Triglycerides

For Researchers, Scientists, and Drug Development Professionals

The precise positioning of fatty acids on a glycerol backbone, creating stereospecific triglycerides (TGs), is crucial for determining the physical, chemical, and nutritional properties of lipids. These structured lipids are of significant interest in the pharmaceutical and food industries, from creating specialized nutritional fats to developing novel drug delivery systems. Enzymatic synthesis, primarily using lipases, offers a highly specific and environmentally benign alternative to chemical methods for producing these tailored molecules. This guide provides a comprehensive overview of the core principles, key strategies, and detailed experimental protocols for the .

Core Principles of Enzymatic Synthesis

The foundation of stereospecific triglyceride synthesis lies in the use of lipases (triacylglycerol hydrolases), which can catalyze both hydrolysis and esterification reactions. The outcome of the reaction is largely dependent on the water content of the system; lower moisture favors synthesis over hydrolysis.[1]

Key Enzymes: Lipases

Lipases are sourced from animals, plants, and microorganisms, with microbial lipases being the most common in industrial applications due to their stability and broad substrate specificity.[1] The critical characteristic of a lipase for stereospecific synthesis is its regioselectivity:

-

sn-1,3 Specific Lipases: These enzymes selectively catalyze reactions at the sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 position intact. This specificity is the cornerstone of most stereospecific synthesis strategies. A commonly used example is the lipase from Rhizomucor miehei (Lipozyme RM IM).[1][2]

-

Non-specific Lipases: These enzymes act on all three positions of the glycerol molecule. While less useful for direct stereospecific modification of an existing triglyceride, they are valuable for reactions like the complete esterification of glycerol to produce a starting triacylglycerol. Novozyme 435, from Candida antarctica (CalB), is a widely used non-specific lipase.[1]

Fundamental Reaction Mechanisms

Several enzymatic reactions can be employed to construct stereospecific triglycerides:

-

Esterification: The direct attachment of a free fatty acid (FFA) to a hydroxyl group of glycerol, a monoacylglycerol (MAG), or a diacylglycerol (DAG). This is a condensation reaction that produces water as a byproduct.

-

Interesterification: The exchange of acyl groups between an ester and another ester (transesterification) or an acid (acidolysis) or an alcohol (alcoholysis).

-

Acidolysis: An acyl group on a triglyceride is exchanged with a free fatty acid. This is a common method for introducing new fatty acids at the sn-1,3 positions of an existing oil or fat.

-

Alcoholysis: A reaction between a triglyceride and an alcohol (e.g., ethanol) to produce fatty acid ethyl esters (FAEEs) and a mono- or diacylglycerol. This is a key step in producing sn-2 monoacylglycerols.

-

Key Synthetic Strategies and Workflows

Achieving a specific stereochemical structure often requires a multi-step approach. The most common and effective strategies involve the synthesis of specific acylglycerol intermediates.

Strategy 1: Synthesis via sn-2-Monoacylglycerol (2-MAG) Intermediate

This is a highly effective method for producing triglycerides with a specific fatty acid at the sn-2 position and different fatty acids at the sn-1 and sn-3 positions (e.g., OPO, OPL, etc.). The process involves two main enzymatic steps.

Strategy 2: Synthesis via sn-1,3-Diacylglycerol (1,3-DAG) Intermediate

This strategy is employed when specific fatty acids are desired at the sn-1 and sn-3 positions, with a different one introduced at the sn-2 position. [2, 17]

References

- 1. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of structured lipids by lipase-catalyzed interesterification of triacetin with camellia oil methyl esters and preliminary evaluation of their plasma lipid-lowering effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Oleic Acid in Triglyceride Structure and Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleic acid, a monounsaturated omega-9 fatty acid, is the most abundant fatty acid in nature and a primary constituent of triglycerides in human adipose tissue and circulating lipoproteins. Its unique structural properties, conferred by a single cis double bond, profoundly influence the architecture and biological function of triglycerides. This technical guide provides a comprehensive analysis of the role of oleic acid in triglyceride structure, its impact on the physicochemical properties of lipids, and its integral function in metabolic pathways and cellular signaling. Detailed experimental protocols for the analysis of oleic acid-containing triglycerides and visualizations of key metabolic pathways are presented to support advanced research and therapeutic development.

Introduction: The Significance of Oleic Acid in Lipid Biology

Triglycerides, esters of glycerol and three fatty acids, are the primary form of energy storage in eukaryotes. The fatty acid composition of a triglyceride dictates its physical state, metabolic fate, and signaling capabilities. Oleic acid (18:1 n-9) is a key component of dietary fats and is also synthesized endogenously from stearic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1). Its incorporation into triglycerides is not merely passive; it actively shapes the functionality of these lipid molecules, influencing everything from membrane fluidity to the pathogenesis of metabolic diseases. Understanding the precise role of oleic acid within the triglyceride structure is therefore critical for developing interventions for dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.

Structure of Oleic Acid-Containing Triglycerides

The defining feature of oleic acid is the cis-double bond at the ninth carbon atom, which introduces a significant kink in the fatty acid chain. When esterified to a glycerol backbone, this bend prevents the tight packing of triglyceride molecules that is characteristic of saturated fatty acids. This structural disruption has profound effects on the physical properties of the resulting triglyceride.

The position of oleic acid on the glycerol backbone (sn-1, sn-2, or sn-3) is also of critical importance. In many naturally occurring fats and oils, unsaturated fatty acids like oleic acid are preferentially located at the sn-2 position. This stereospecificity influences the absorption and subsequent metabolic processing of the triglyceride. During digestion, pancreatic lipase preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions, leaving a 2-monoacylglycerol (containing the sn-2 fatty acid) and two free fatty acids. The 2-monoacylglycerols are more readily absorbed by enterocytes and re-esterified into triglycerides for incorporation into chylomicrons. This positional preference enhances the bioavailability of oleic acid.

Physicochemical Properties of Oleic Acid-Containing Triglycerides

The presence and position of oleic acid in a triglyceride molecule significantly alter its physical and chemical properties. These properties are crucial for the biological function and industrial applications of fats and oils.

Melting Point

The introduction of the cis-double bond in oleic acid lowers the melting point of a triglyceride compared to its fully saturated counterpart. This is due to the disruption of the crystalline lattice structure. For example, 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), a common triglyceride in palm oil, has a lower melting point than tripalmitin (PPP). Similarly, 1,3-distearoyl-2-oleoyl-glycerol (SOS), found in cocoa butter, has a lower melting point than tristearin (SSS)[1][2][3].

Table 1: Melting Points of Saturated vs. Oleic Acid-Containing Triglycerides

| Triglyceride | Abbreviation | Fatty Acid Composition | Typical Melting Point (°C) |

| Tripalmitin | PPP | 16:0, 16:0, 16:0 | 65-66 |

| 1,3-Dipalmitoyl-2-oleoyl-glycerol | POP | 16:0, 18:1, 16:0 | 35-37 |

| Tristearin | SSS | 18:0, 18:0, 18:0 | 72-73 |

| 1,3-Distearoyl-2-oleoyl-glycerol | SOS | 18:0, 18:1, 18:0 | 41-43 |

Note: Melting points can vary depending on the polymorphic form of the crystal.

Viscosity

The viscosity of triglycerides is also influenced by their fatty acid composition. Generally, triglycerides rich in oleic acid have lower viscosities than those rich in saturated fatty acids of the same chain length. This is again attributed to the reduced intermolecular interactions caused by the kinked structure of oleic acid. Lower viscosity is important for the fluidity of lipid droplets and the efficient transport of lipoproteins in the bloodstream.

Table 2: Viscosity of Selected Fatty Acids and Triglycerides at 60°C

| Compound | Viscosity (cP) |

| Palmitic Acid | ~5.8 |

| Stearic Acid | ~7.5 |

| Oleic Acid | ~4.9 |

| Tripalmitin (PPP) | ~10.5 |

| Tristearin (SSS) | ~13.0 |

| Triolein (OOO) | ~8.5 |

Data compiled and extrapolated from various sources.

Functional Roles of Oleic Acid in Triglyceride Metabolism

Oleic acid-containing triglycerides are central to several key metabolic processes, from energy storage and transport to the regulation of cellular health.

Energy Storage and Lipid Droplet Dynamics

Triglycerides are the most efficient form of energy storage in the body, and oleic acid is a major component of the triglycerides stored in adipose tissue lipid droplets. The fluidity imparted by oleic acid is thought to be important for the dynamic nature of lipid droplets, facilitating the rapid mobilization of fatty acids during times of energy demand. Oleic acid is a potent inducer of lipid droplet accumulation, which can be a protective mechanism against cellular lipotoxicity.

Prevention of Lipotoxicity

Excess saturated fatty acids, such as palmitic acid, can induce cellular stress and apoptosis, a phenomenon known as lipotoxicity. Oleic acid has been shown to counteract this by promoting the esterification of saturated fatty acids into triglycerides, thereby sequestering them in lipid droplets and preventing their detrimental effects. This protective role highlights the importance of a balanced saturated-to-unsaturated fatty acid ratio in cellular lipid pools.

Lipoprotein Metabolism

Oleic acid is a key component of the triglycerides packaged into chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver. The composition of these triglyceride-rich lipoproteins influences their assembly, secretion, and catabolism. Diets rich in oleic acid have been associated with favorable plasma lipid profiles, including lower levels of triglycerides and LDL cholesterol.

Experimental Protocols

Accurate analysis of oleic acid-containing triglycerides is essential for research in lipid metabolism and the development of lipid-based therapeutics. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Triglyceride Analysis

This protocol describes the separation and quantification of triglyceride species using reversed-phase HPLC with an evaporative light-scattering detector (ELSD).

5.1.1. Materials and Reagents

-

Acetonitrile (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Triglyceride standards (e.g., triolein, tripalmitin, tristearin, POP, SOS)

-

Lipid extraction solvents (e.g., hexane, isopropanol)

-

C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

5.1.2. Sample Preparation

-

Extract lipids from the sample (e.g., plasma, tissue homogenate, cell lysate) using a standard method such as the Folch or Bligh-Dyer procedure.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a known volume of hexane or another suitable solvent.

-

Filter the sample through a 0.22 µm syringe filter before injection.

5.1.3. HPLC-ELSD Conditions

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Dichloromethane

-

Gradient:

-

0-5 min: 100% A

-

5-25 min: Linear gradient to 50% B

-

25-30 min: Hold at 50% B

-

30-35 min: Return to 100% A

-

35-40 min: Re-equilibration at 100% A

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

ELSD Settings:

-

Nebulizer Temperature: 40°C

-

Evaporator Temperature: 60°C

-

Gas Flow (Nitrogen): 1.5 L/min

-

5.1.4. Data Analysis

-

Identify triglyceride peaks by comparing their retention times to those of known standards.

-

Quantify the amount of each triglyceride species by integrating the peak area and comparing it to a standard curve generated from the analysis of known concentrations of triglyceride standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Composition

This protocol outlines the analysis of the fatty acid composition of triglycerides after conversion to fatty acid methyl esters (FAMEs).

5.2.1. Materials and Reagents

-

Methanol with 2% (v/v) sulfuric acid

-

Hexane (GC grade)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

FAME standards

-

GC column (e.g., fused silica capillary column with a polar stationary phase like biscyanopropyl polysiloxane)

5.2.2. Sample Preparation (Transesterification)

-

To the extracted lipid sample (approximately 1-5 mg) in a glass tube, add 2 mL of methanol containing 2% sulfuric acid.

-

Seal the tube and heat at 80°C for 1 hour.

-

Cool the tube to room temperature and add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

-

Vortex the mixture and centrifuge to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

-